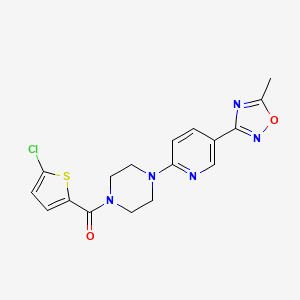

![molecular formula C15H15N7O2 B2793640 4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1021219-86-2](/img/structure/B2793640.png)

4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

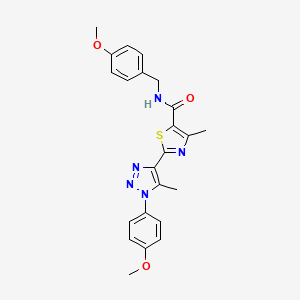

“4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a compound that has been studied for its potential biological activity . It is a key intermediate in the synthesis of triazole medicines, such as itraconazole, which are used in curing deep department fungal infections .

Molecular Structure Analysis

The molecular structure of this compound has been studied using single-crystal X-ray diffraction . The crystal structures of similar compounds have been solved, revealing that they crystallize in the triclinic space group P1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.32 . It has a melting point of >90°C (dec.) and a predicted boiling point of 540.8±50.0 °C . The predicted density is 1.317±0.06 g/cm3 .Safety and Hazards

Mechanism of Action

Target of Action

The compound 4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, also known as 4-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine, is a key intermediate in the synthesis of triazole medicines . It has been identified as an inhibitor of endothelial cell proliferation . .

Mode of Action

Given its role as an inhibitor of endothelial cell proliferation, it can be inferred that it may interact with cellular targets that regulate cell growth and division .

Biochemical Pathways

Considering its inhibitory effect on endothelial cell proliferation, it is likely that it impacts pathways related to cell cycle regulation and proliferation .

Pharmacokinetics

Its solubility in dmso (slightly, when heated) suggests that it may have reasonable bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of endothelial cell proliferation . This suggests that it may have potential therapeutic applications in conditions where the inhibition of cell growth is desirable, such as in the treatment of certain types of cancer or other proliferative diseases.

Action Environment

Its storage temperature (sealed in dry, room temperature) suggests that it may be stable under normal room conditions .

properties

IUPAC Name |

4-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c23-22(24)12-3-1-11(2-4-12)20-5-7-21(8-6-20)15-13-9-18-19-14(13)16-10-17-15/h1-4,9-10H,5-8H2,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNARRBKNRDQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2793562.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide](/img/structure/B2793572.png)

![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2793574.png)

![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2793577.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2793580.png)